COX-2 Inhibition Potency: 9.11 µM IC50 (Target Compound) vs. Standard NSAIDs (Comparator)
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid exhibits weak inhibitory activity against human recombinant cyclooxygenase-2 (COX-2) with an IC50 of 9.11 µM (9,110 nM) [1]. In comparison, the widely used NSAID ibuprofen demonstrates COX-2 IC50 values in the range of 1-10 µM, while celecoxib (a selective COX-2 inhibitor) exhibits IC50 values of approximately 40 nM [2]. This places the target compound in the low-micromolar range, significantly less potent than selective COX-2 inhibitors but comparable to some non-selective NSAIDs.
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 9.11 µM |
| Comparator Or Baseline | Ibuprofen: IC50 ~1-10 µM; Celecoxib: IC50 ~0.04 µM |
| Quantified Difference | Target compound is ~200-fold less potent than celecoxib; comparable to ibuprofen's lower potency range |
| Conditions | Inhibition of human recombinant COX-2 assessed as PGF2α formation using arachidonic acid as substrate; compound preincubated for 20 minutes [1] |
Why This Matters
This data defines the compound's COX-2 inhibitory profile, informing its utility in inflammation-related assays where weak COX-2 inhibition may be desirable as a control or for scaffold optimization.
- [1] BindingDB. BDBM50446681 (CHEMBL3113617). Affinity Data: IC50 = 9.11E+3 nM for human recombinant COX-2. Assay Description: Inhibition of human recombinant COX-2 assessed as PGF2 alpha formation using arachidonic acid as substrate; pretreated with compound for 20 mins. View Source
- [2] Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. View Source
